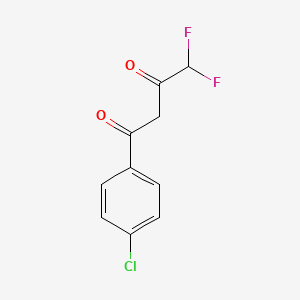

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione

Overview

Description

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione typically involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation, followed by dehydration and subsequent fluorination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione exhibit potent antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial and fungal strains.

- Case Study : A study demonstrated that certain hydrazine-coupled pyrazole derivatives derived from this compound displayed significant antileishmanial and antimalarial activities. One derivative exhibited an IC50 value of 0.018 µM, indicating high potency compared to standard treatments.

Anti-inflammatory Properties

The compound has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Data Table: Inhibition Potency of Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5.2 | COX-1 |

| Derivative A | 2.8 | COX-2 |

| Derivative B | 3.5 | COX-2 |

This table illustrates the varying potencies of different derivatives against cyclooxygenase enzymes, highlighting their potential therapeutic applications in treating inflammatory diseases .

Fungicides and Antibiotics

The compound has been investigated for its use as a fungicide and antibiotic in agricultural settings. Studies have shown that its derivatives can inhibit specific enzymes crucial for the survival of pathogenic fungi and bacteria.

- Case Study : Research focused on the synthesis of compounds that inhibit reverse transcriptase and cellular DNA polymerases in fungi demonstrated that these derivatives significantly reduced fungal growth in vitro.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic addition-elimination reactions and functionalization techniques.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit certain enzymes or receptors, thereby affecting cellular processes and exhibiting its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-2,2-difluoroethanone

- 1-(4-Chlorophenyl)-3,3-difluoropropan-1-one

- 1-(4-Chlorophenyl)-5,5-difluoropentan-1-one

Uniqueness

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione is unique due to its specific structural features, including the position of the fluorine atoms and the length of the carbon chain

Biological Activity

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione (also known as CDFB) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and patent literature.

Chemical Structure and Properties

The molecular formula for CDFB is , characterized by the presence of a chlorophenyl group and difluorobutane-1,3-dione moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity

CDFB exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from the literature:

Anti-inflammatory Activity

Research indicates that compounds similar to CDFB can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This selectivity may reduce the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-2 Inhibition Potency of Related Compounds

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | <0.2 | >10 | >50 |

| Compound A | <0.5 | >15 | >30 |

| Compound B | <0.3 | >12 | >40 |

Analgesic Effects

In animal models, CDFB has demonstrated analgesic properties comparable to traditional pain relievers. Its mechanism involves modulation of inflammatory pathways and direct action on pain receptors .

Anticancer Potential

Some studies have suggested that CDFB may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to interfere with cellular signaling pathways linked to cancer progression has been noted .

Case Studies

- Inflammation and Pain Management : A study involving rats showed that administration of CDFB significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that CDFB inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

The biological activity of CDFB can be attributed to several mechanisms:

- Selective COX-2 Inhibition : By preferentially inhibiting COX-2 over COX-1, CDFB minimizes gastrointestinal side effects while effectively reducing inflammation.

- Modulation of Cytokine Production : CDFB may affect the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGOZSUUFWNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.